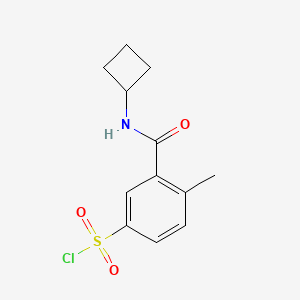
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is an organic compound that features a cyclobutylcarbamoyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclobutylcarbamoyl Group: This can be achieved by reacting cyclobutylamine with a suitable carbonyl compound under controlled conditions.
Attachment to the Benzene Ring: The cyclobutylcarbamoyl group is then introduced to the benzene ring through a substitution reaction.
Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring, which introduces the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, can interact with biological targets, potentially inhibiting enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Lacks the cyclobutylcarbamoyl group, making it less complex.
Cyclobutylcarbamoyl Chloride: Does not have the benzene ring or sulfonyl chloride group.
Benzenesulfonyl Chloride: Similar structure but without the methyl and cyclobutylcarbamoyl groups.
Uniqueness
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is unique due to the combination of the cyclobutylcarbamoyl group and the sulfonyl chloride group on a benzene ring. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler analogs.
Properties
Molecular Formula |
C12H14ClNO3S |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
3-(cyclobutylcarbamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)7-11(8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
InChI Key |
SAPDMGANSHXFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















